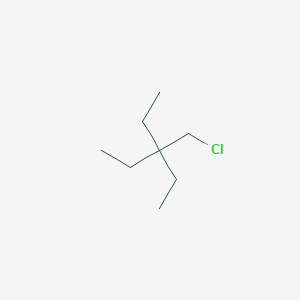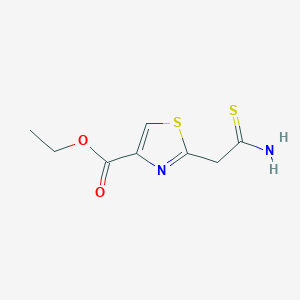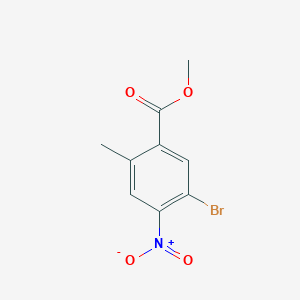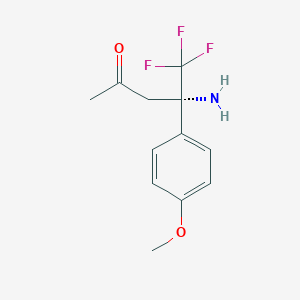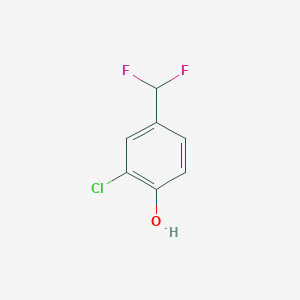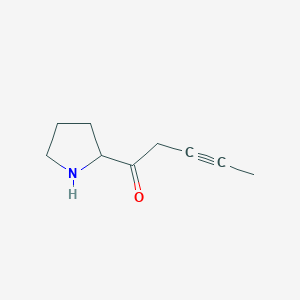
1-(Pyrrolidin-2-yl)pent-3-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-2-yl)pent-3-yn-1-one is a chemical compound that features a pyrrolidine ring attached to a pentynone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-2-yl)pent-3-yn-1-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds through nucleophilic addition of the pyrrolidine to the alkyne, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrrolidin-2-yl)pent-3-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or amines can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkanes or alcohols.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Pyrrolidin-2-yl)pent-3-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-2-yl)pent-3-yn-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-2-yl)pent-3-yn-1-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A structurally related compound with a similar pyrrolidine ring but different functional groups.
Pent-3-yn-1-one: A compound with a similar alkyne chain but lacking the pyrrolidine ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-pyrrolidin-2-ylpent-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,4-7H2,1H3 |
Clé InChI |
RHXVSOVGWQJPKK-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



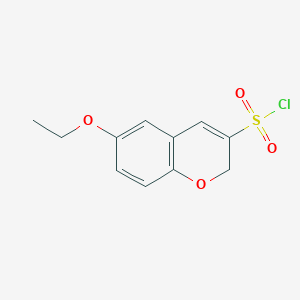
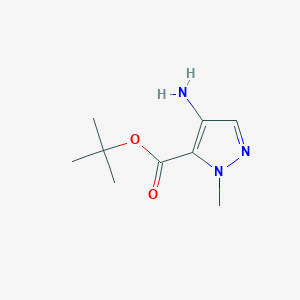
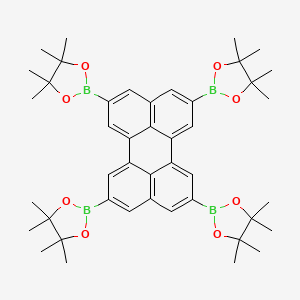
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)
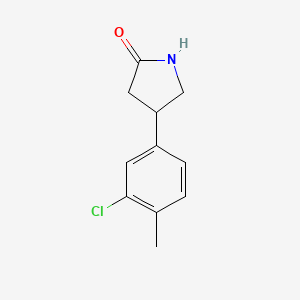
![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
